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Compound of Interest

Compound Name:
4-(Benzyloxy)-2-bromo-1-

nitrobenzene

Cat. No.: B022723 Get Quote

This technical guide provides a comprehensive overview of 4-(benzyloxy)-2-bromo-1-
nitrobenzene, a valuable intermediate in organic synthesis. The document is intended for

researchers, scientists, and professionals in drug development, offering detailed information on

its synthesis, chemical properties, and potential applications, with a focus on its role as a

precursor to medicinally relevant scaffolds.

Physicochemical Properties
4-(Benzyloxy)-2-bromo-1-nitrobenzene is a substituted aromatic compound with the

molecular formula C₁₃H₁₀BrNO₃. Its key physicochemical properties are summarized in the

table below.
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Property Value Reference

Molecular Weight 308.13 g/mol [1]

Exact Mass 306.98441 Da [1]

Molecular Formula C₁₃H₁₀BrNO₃ [1]

InChI Key
HUELJXGNXNSEQJ-

UHFFFAOYSA-N
[1]

CAS Number 383868-64-2 [1]

Topological Polar Surface Area 55.1 Å² [1]

Synthesis
The synthesis of 4-(benzyloxy)-2-bromo-1-nitrobenzene can be efficiently achieved through

a two-step process, commencing with the bromination of 4-nitrophenol, followed by a

Williamson ether synthesis.

Step 1: Synthesis of 4-Hydroxy-2-bromo-1-nitrobenzene
The initial step involves the regioselective bromination of 4-nitrophenol. The hydroxyl group is a

strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director.

Due to the para-position being occupied by the nitro group, bromination is directed to the ortho

position relative to the hydroxyl group.

Experimental Protocol:

Materials: 4-nitrophenol, Bromine (Br₂), and a suitable solvent such as acetic acid or

chloroform.

Procedure:

Dissolve 4-nitrophenol in the chosen solvent in a round-bottom flask equipped with a

dropping funnel and a magnetic stirrer.

Cool the solution in an ice bath.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-_Benzyloxy_-4-bromo-2-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-_Benzyloxy_-4-bromo-2-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-_Benzyloxy_-4-bromo-2-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-_Benzyloxy_-4-bromo-2-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-_Benzyloxy_-4-bromo-2-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-_Benzyloxy_-4-bromo-2-nitrobenzene
https://www.benchchem.com/product/b022723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 4-

nitrophenol.

After the addition is complete, allow the reaction mixture to stir at room temperature until

the reaction is complete (monitored by TLC).

Pour the reaction mixture into water and extract the product with a suitable organic solvent

(e.g., dichloromethane or ethyl acetate).

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any

unreacted bromine, followed by washing with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude 4-hydroxy-2-bromo-1-nitrobenzene.

The crude product can be purified by recrystallization or column chromatography.

Step 2: Williamson Ether Synthesis of 4-(Benzyloxy)-2-
bromo-1-nitrobenzene
The second step is a classic Williamson ether synthesis, where the phenoxide of 4-hydroxy-2-

bromo-1-nitrobenzene acts as a nucleophile, attacking benzyl bromide in an Sₙ2 reaction to

form the desired ether.[2][3]

Experimental Protocol:

Materials: 4-hydroxy-2-bromo-1-nitrobenzene, Benzyl bromide, a base (e.g., potassium

carbonate (K₂CO₃) or sodium hydride (NaH)), and a polar aprotic solvent (e.g., acetone,

acetonitrile, or dimethylformamide (DMF)).[2][4]

Procedure:

To a solution of 4-hydroxy-2-bromo-1-nitrobenzene in the chosen solvent, add the base

(e.g., K₂CO₃).

Stir the mixture at room temperature for a short period to allow for the formation of the

phenoxide.
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Add benzyl bromide to the reaction mixture.

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

Once the reaction is complete, cool the mixture to room temperature and filter off any

inorganic salts.

Remove the solvent under reduced pressure.

Dissolve the residue in an organic solvent and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the

crude 4-(benzyloxy)-2-bromo-1-nitrobenzene.

The product can be further purified by column chromatography or recrystallization.

Step 1: Bromination

Step 2: Williamson Ether Synthesis

4-Nitrophenol 4-Hydroxy-2-bromo-1-nitrobenzene
Br₂, Solvent

4-Hydroxy-2-bromo-1-nitrobenzene

4-(Benzyloxy)-2-bromo-1-nitrobenzene

Benzyl bromide Base (e.g., K₂CO₃)
Solvent (e.g., Acetone)

Click to download full resolution via product page

Caption: Synthetic pathway to 4-(benzyloxy)-2-bromo-1-nitrobenzene.

Chemical Reactivity and Potential Applications
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4-(Benzyloxy)-2-bromo-1-nitrobenzene is a versatile intermediate due to the presence of

three key functional groups: a nitro group, a bromo substituent, and a benzyloxy ether.

Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group to form 4-(benzyloxy)-2-

bromoaniline. This transformation is pivotal as substituted anilines are crucial pharmacophores

in medicinal chemistry.[5]

Experimental Protocol for Reduction:

Materials: 4-(benzyloxy)-2-bromo-1-nitrobenzene, a reducing agent (e.g., tin(II) chloride

(SnCl₂), iron powder (Fe) in acidic medium, or catalytic hydrogenation with H₂/Pd-C).

Procedure (using SnCl₂):

Dissolve 4-(benzyloxy)-2-bromo-1-nitrobenzene in a suitable solvent like ethanol or

ethyl acetate.

Add an excess of tin(II) chloride dihydrate.

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture and make it basic by adding a concentrated solution of sodium

hydroxide.

Extract the product with an organic solvent.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate to yield 4-(benzyloxy)-2-bromoaniline.

4-(Benzyloxy)-2-bromo-1-nitrobenzene 4-(Benzyloxy)-2-bromoaniline

Reduction
(e.g., SnCl₂, H₂O)

Click to download full resolution via product page

Caption: Reduction of the nitro group to form the corresponding aniline.
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Applications in Medicinal Chemistry
The resulting 4-(benzyloxy)-2-bromoaniline is a valuable scaffold for the synthesis of various

biologically active molecules. Substituted anilines are key components in many kinase

inhibitors, which are a major class of anticancer drugs.[6] The amino group can be further

functionalized, and the bromo substituent provides a handle for cross-coupling reactions (e.g.,

Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity. The benzyloxy group can also

be cleaved to reveal a phenol if required.

The general structure of 4-(benzyloxy)-2-bromoaniline allows for the exploration of structure-

activity relationships in drug discovery programs targeting kinases and other enzymes.

Spectroscopic Data
While experimental spectroscopic data for 4-(benzyloxy)-2-bromo-1-nitrobenzene is not

readily available in the public domain, its spectral characteristics can be predicted based on the

analysis of its functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

on both the substituted benzene ring and the benzyl group, as well as the benzylic methylene

protons.

Predicted ¹H NMR Chemical Shifts:
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Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Benzylic CH₂ ~5.2 Singlet

Aromatic protons (benzyl

group)
7.3 - 7.5 Multiplet

Aromatic proton (ortho to -

NO₂)
~8.0 Doublet

Aromatic proton (ortho to -Br) ~7.2 Doublet of doublets

Aromatic proton (ortho to -

OCH₂Ph)
~7.1 Doublet

Note: These are estimated values and can vary depending on the solvent and the spectrometer

frequency. The electron-withdrawing nitro group will cause the adjacent proton to be

significantly deshielded and appear at a higher chemical shift (downfield).[7]

¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the

molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon Predicted Chemical Shift (δ, ppm)

Benzylic CH₂ ~71

Aromatic C (C-O) ~158

Aromatic C (C-NO₂) ~142

Aromatic C (C-Br) ~115

Aromatic CHs (substituted ring) 110 - 130

Aromatic C (ipso, benzyl) ~136

Aromatic CHs (benzyl) 127 - 129
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Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in

the molecule.

Predicted IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹)

Aromatic C-H stretch 3100 - 3000

Aliphatic C-H stretch (CH₂) 2950 - 2850

Asymmetric N-O stretch (NO₂) 1550 - 1510

Symmetric N-O stretch (NO₂) 1360 - 1330

Aromatic C=C stretch 1600 - 1450

C-O-C stretch (ether) 1275 - 1200

C-Br stretch 680 - 515

The IR spectrum of the related compound nitrobenzene shows strong absorptions for the nitro

group around 1525 cm⁻¹ and 1345 cm⁻¹.[8]

Mass Spectrometry (MS)
The mass spectrum (Electron Ionization) will show the molecular ion peak (M⁺) and

characteristic fragmentation patterns.

Predicted Mass Spectrum Fragments:

m/z Fragment

307/309 [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)

91
[C₇H₇]⁺ (tropylium ion, characteristic for benzyl

groups)

216/218 [M - C₇H₇]⁺
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The mass spectrum of the similar compound 4-benzyloxybromobenzene shows a prominent

peak at m/z 91, corresponding to the tropylium ion, which is a strong indicator of the benzyl

group.[9]

Conclusion
4-(Benzyloxy)-2-bromo-1-nitrobenzene is a valuable and versatile synthetic intermediate. Its

straightforward synthesis via bromination of 4-nitrophenol followed by a Williamson ether

synthesis makes it readily accessible. The presence of multiple functional groups allows for a

variety of subsequent chemical transformations, most notably the reduction of the nitro group to

form a substituted aniline. This aniline derivative holds significant potential as a scaffold in

medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic

agents. The predicted spectroscopic data provided in this guide will aid researchers in the

characterization of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Benzyloxy)-2-bromo-
1-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022723#literature-review-of-4-benzyloxy-2-bromo-1-
nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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